

Flutax-1: An In-Depth Technical Guide for Investigating Microtubule-Associated Proteins

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Compound of Interest

Compound Name: *Flutax 1*

Cat. No.: *B1140288*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax-1, a fluorescent derivative of the potent microtubule-stabilizing agent paclitaxel (Taxol), has emerged as an invaluable tool for researchers investigating the intricate world of microtubule dynamics and the proteins that regulate them. This technical guide provides a comprehensive overview of Flutax-1, its mechanism of action, and its application in the study of microtubule-associated proteins (MAPs). It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this probe in their experimental workflows.

Flutax-1 is structurally composed of the paclitaxel core covalently linked to a fluorescein-based fluorophore. This unique design allows for the direct visualization and quantification of microtubule structures and their interactions with MAPs in both in vitro and cellular contexts. Its ability to bind to the same site on β -tubulin as paclitaxel makes it a powerful tool for studying the competitive and allosteric interactions of novel microtubule-targeting agents.

Physicochemical and Spectroscopic Properties of Flutax-1

Flutax-1 is a green-fluorescent probe with excitation and emission maxima at approximately 495 nm and 520 nm, respectively.^{[1][2]} These spectral properties make it compatible with

standard fluorescence microscopy setups. The fluorescence of Flutax-1 is sensitive to its environment; its quantum yield and fluorescence lifetime are known to change upon binding to microtubules, providing a quantitative measure of this interaction. The absorption and fluorescence decay of Flutax-1 in solution are also pH-sensitive.[1][2]

Property	Value	Reference
Molecular Weight	~1283.3 g/mol	[2]
Excitation Maximum (λ_{ex})	~495 nm	
Emission Maximum (λ_{em})	~520 nm	
Binding Affinity (K_a)	~ 10^7 M ⁻¹	

Mechanism of Action and Interaction with Microtubules

Similar to its parent compound, paclitaxel, Flutax-1 binds to the taxoid-binding site located on the β -tubulin subunit of the $\alpha\beta$ -tubulin heterodimer within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and shifting the dynamic equilibrium towards polymerization. This stabilizing effect is the basis for its use in cancer chemotherapy and as a research tool.

The binding of Flutax-1 to microtubules is a dynamic process that can be influenced by the presence of MAPs. Studies have shown that MAPs can reduce the association rate of fluorescent taxoids with microtubules by approximately 10-fold, suggesting that MAPs can sterically hinder or allosterically modulate the accessibility of the taxoid-binding site.

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References

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- 2. Kinesin Moving through the Spotlight: Single-Motor Fluorescence Microscopy with Submillisecond Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
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